Dichloromethyl(2-phenylpropyl)silane

Übersicht

Beschreibung

Dichloromethyl(2-phenylpropyl)silane is a useful research compound. Its molecular formula is C10H14Cl2Si and its molecular weight is 233.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that organosilicon compounds can interact with various organic compounds, potentially acting as catalysts, cross-linking agents, and adhesive material precursors .

Biochemical Pathways

The specific biochemical pathways affected by dichloro(methyl)(2-phenylpropyl)silane are currently unknown . Organosilicon compounds are generally involved in a wide range of chemical reactions, suggesting that they may influence multiple biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of dichloro(methyl)(2-phenylpropyl)silane . For instance, it is sensitive to moisture/water and reacts slowly with them . It is also a flammable liquid and should be stored away from fire or high-temperature sources .

Biologische Aktivität

Dichloromethyl(2-phenylpropyl)silane is an organosilicon compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

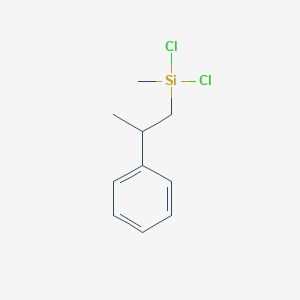

This compound can be represented by the following chemical structure:

This compound features a dichloromethyl group and a phenylpropyl moiety, which contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its potential mechanisms include:

- Modulation of Enzymatic Activity : Organosilicon compounds can influence enzyme functions, potentially acting as inhibitors or activators depending on the target enzyme.

- Cellular Interaction : The compound may affect cell signaling pathways, influencing cellular responses to external stimuli.

- Antimicrobial Properties : Some studies suggest that similar silane compounds exhibit antimicrobial activity, which may extend to this compound.

Antimicrobial Activity

A study conducted on various organosilicon compounds indicated that certain derivatives possess significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against gram-positive and gram-negative bacteria. Further research is necessary to establish direct antimicrobial effects for this specific compound.

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally similar silanes, revealing varying degrees of toxicity towards cancer cell lines. For instance, a study found that certain silanes induce apoptosis in cancer cells through the activation of caspase pathways. It remains to be investigated whether this compound exhibits similar effects.

Table 1: Summary of Biological Activities of Related Organosilicon Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Trimethylsilyl chloride | Antimicrobial | |

| Phenyltrimethoxysilane | Cytotoxicity | |

| Dichlorodimethylsilane | Enzyme inhibition | |

| This compound | TBD | Ongoing research |

Future Directions

Further studies are needed to elucidate the specific biological activities of this compound. Research should focus on:

- In vivo Studies : To assess the pharmacokinetics and therapeutic potential in live models.

- Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.

- Comparative Analysis : Evaluating its activity against established organosilicon compounds to determine relative efficacy.

Eigenschaften

IUPAC Name |

dichloro-methyl-(2-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUWGCLZOZCJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929277 | |

| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-28-2 | |

| Record name | [2-(Dichloromethylsilyl)-1-methylethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13617-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(dichloromethylsilyl)-1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(dichloromethylsilyl)-1-methylethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)(2-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(2-phenylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.